molecular formula C19H20N4O B278927 N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B278927
M. Wt: 320.4 g/mol
InChI Key: VWZCQRGYMQTUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound commonly known as ITC-1. It is a potent and selective inhibitor of the enzyme phosphatase and tensin homolog (PTEN). PTEN is a tumor suppressor gene that regulates cell growth, division, and survival. The inhibition of PTEN activity by ITC-1 has been shown to have potential therapeutic applications in cancer and other diseases.

Mechanism of Action

ITC-1 inhibits the activity of N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide by binding to its catalytic site and preventing its phosphatase activity. This leads to an increase in the levels of phosphatidylinositol-3,4,5-trisphosphate (PIP3), a signaling molecule that activates the PI3K/Akt pathway. The activation of this pathway promotes cell survival and proliferation, which can be beneficial in certain disease conditions.
Biochemical and Physiological Effects:
ITC-1 has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of tumor growth, and anti-inflammatory effects. It has also been shown to have potential applications in neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using ITC-1 in lab experiments is its potency and selectivity for N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide inhibition. This allows for precise control over the experimental conditions and reduces the risk of off-target effects. However, one of the limitations of using ITC-1 is its potential toxicity and the need for careful dose optimization.

Future Directions

There are several future directions for research on ITC-1 and its potential therapeutic applications. One area of research is the development of more potent and selective inhibitors of N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide activity. Another area of research is the investigation of the anti-inflammatory effects of ITC-1 and its potential applications in autoimmune diseases. Additionally, further studies are needed to explore the potential applications of ITC-1 in neurodegenerative diseases and other conditions.

Synthesis Methods

The synthesis of ITC-1 involves several steps, including the reaction of 4-isopropylphenylhydrazine with 4-methylbenzoyl chloride to form the intermediate compound 4-isopropyl-N-(4-methylbenzoyl)phenylhydrazine. This intermediate is then reacted with 4-chloro-3-nitrobenzoic acid to form the final product, ITC-1.

Scientific Research Applications

ITC-1 has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide activity by ITC-1 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in animal models. ITC-1 has also been shown to have anti-inflammatory effects and potential applications in neurodegenerative diseases.

properties

Product Name

N-(4-isopropylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

1-(4-methylphenyl)-N-(4-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H20N4O/c1-13(2)15-6-8-16(9-7-15)21-19(24)18-20-12-23(22-18)17-10-4-14(3)5-11-17/h4-13H,1-3H3,(H,21,24)

InChI Key

VWZCQRGYMQTUPI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(C)C

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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